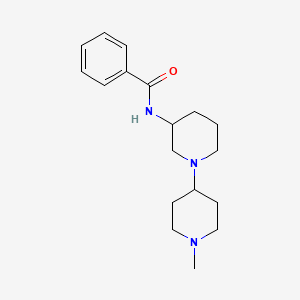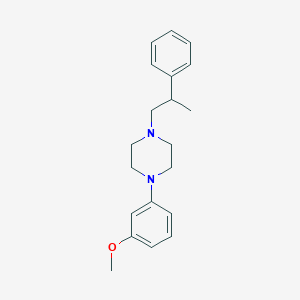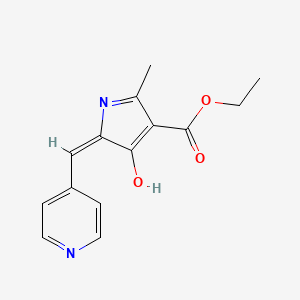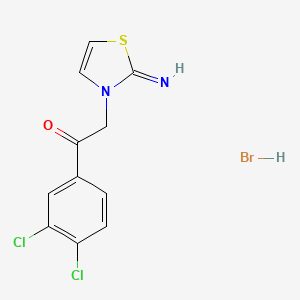![molecular formula C24H23N3O3S B6042219 (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6042219.png)
(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone, also known as PPM, is a chemical compound that has been studied extensively for its potential applications in scientific research. PPM is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in a variety of diseases, including diabetes, obesity, and cancer. In
Wissenschaftliche Forschungsanwendungen
(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the study of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone has been shown to inhibit PTP1B activity both in vitro and in vivo, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone has also been studied for its potential anti-cancer properties, as PTP1B has been shown to play a role in the development and progression of certain types of cancer.
Wirkmechanismus
(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone works by binding to the active site of PTP1B and preventing it from dephosphorylating its substrate proteins. This leads to increased phosphorylation of insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin sensitivity and glucose uptake in cells. (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the signaling pathways that are involved in cancer cell survival and metastasis.
Biochemical and Physiological Effects:
(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include improved insulin sensitivity and glucose tolerance, reduced inflammation and oxidative stress, and inhibition of cancer cell growth and metastasis. (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of selectivity for PTP1B over other protein tyrosine phosphatases. However, (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone also has some limitations, including its relatively low potency compared to other PTP1B inhibitors, and its potential for off-target effects on other signaling pathways.
Zukünftige Richtungen
There are several future directions for research on (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone and its potential applications in scientific research. One area of interest is in the development of more potent and selective PTP1B inhibitors that can be used to treat diabetes, obesity, and other metabolic disorders. Another area of interest is in the study of (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone's potential anti-cancer properties, and its potential use in combination with other cancer therapies. Additionally, (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone may have applications in the treatment of neurodegenerative disorders, and further research is needed to explore these potential applications.
Synthesemethoden
(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone can be synthesized using a multi-step process that involves the coupling of 4-phenoxyphenylboronic acid with 1-[(2-pyrimidinylthio)acetyl]-3-piperidinylmethanone in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of purification steps to yield the final product. This synthesis method has been optimized to produce high yields of (4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone with high purity and reproducibility.
Eigenschaften
IUPAC Name |
1-[3-(4-phenoxybenzoyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-22(17-31-24-25-13-5-14-26-24)27-15-4-6-19(16-27)23(29)18-9-11-21(12-10-18)30-20-7-2-1-3-8-20/h1-3,5,7-14,19H,4,6,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVESCGWFGTXSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=NC=CC=N2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6042138.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B6042146.png)
![1-(1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6042162.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6042184.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6042202.png)
![5-(2-furoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6042204.png)
![1-(2-fluorobenzyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6042212.png)


![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)